N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide
Description
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features both imidazole and bithiophene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the bithiophene consists of two thiophene rings connected by a single bond
Properties
CAS No. |
106483-76-5 |
|---|---|
Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c18-14(16-6-5-10-8-15-9-17-10)13-4-3-12(20-13)11-2-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,17)(H,16,18) |
InChI Key |
XWVMKBHGRCVDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Coupling of Imidazole and Bithiophene Units: The final step involves the coupling of the imidazole and bithiophene units through amide bond formation.
Industrial Production Methods
Industrial production of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide depends on its application:
Antimicrobial Activity: The imidazole ring can interact with microbial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Organic Semiconductors: The bithiophene moiety contributes to the compound’s ability to conduct electricity by facilitating charge transfer.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitro-1H-imidazol-1-yl)ethylcarbamate
- (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone
Uniqueness
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of imidazole and bithiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide is a compound that combines imidazole and bithiophene structures, which contribute to its diverse biological activities. This article explores its synthesis, mechanisms of action, and specific biological effects, supported by relevant case studies and data.
Overview of the Compound
- Chemical Formula : C14H13N3OS2
- Molecular Weight : 303.4 g/mol
- CAS Number : 106483-76-5
- IUPAC Name : N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide
The compound's structure allows for interactions with various biological targets, making it a candidate for applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Moiety : Achieved through cyclization of amido-nitriles using a nickel catalyst.
- Formation of the Bithiophene Moiety : Synthesized via palladium-catalyzed cross-coupling reactions.
- Coupling of Moieties : The final step involves amide bond formation between the imidazole and bithiophene units.
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity : The imidazole moiety interacts with microbial enzymes, inhibiting their function and leading to cell death. Studies have demonstrated its effectiveness against a range of bacteria and fungi, including drug-resistant strains .
Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown selective cytotoxicity towards Caco-2 colorectal adenocarcinoma cells compared to A549 lung adenocarcinoma cells, suggesting that it may target specific molecular pathways involved in cancer progression .
Organic Semiconductor Properties : The bithiophene component enhances the compound's ability to conduct electricity, making it suitable for applications in organic electronics and photovoltaic devices.
Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Anticancer Activity
A study assessed the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | % Viability (100 µM Treatment) |
|---|---|---|
| A549 (Lung) | 50 | 60% |
| Caco-2 (Colorectal) | 20 | 39.8% |
These results indicate a higher susceptibility of Caco-2 cells to treatment compared to A549 cells, highlighting the compound's potential as a selective anticancer agent .
Case Studies
- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting its potential as a therapeutic agent against resistant infections .
- Cancer Cell Research : In vitro studies showed that treatment with this compound led to a marked reduction in cell viability in Caco-2 cells after 24 hours, indicating its potential utility in colorectal cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
